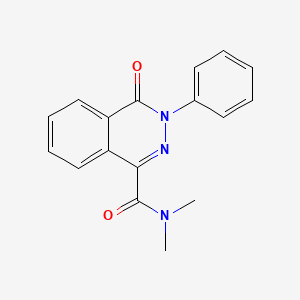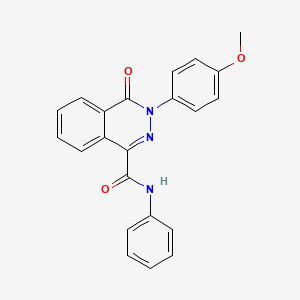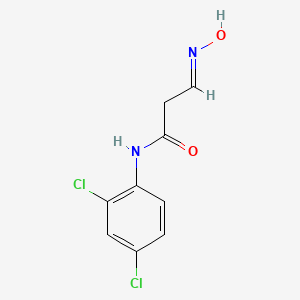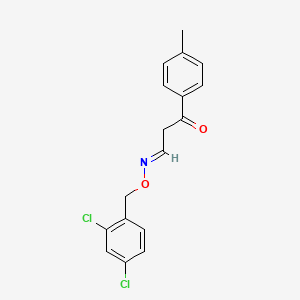![molecular formula C9H7N3O2S2 B3128861 4-Methyl-5-[(4-nitrophenyl)sulfanyl]-1,2,3-thiadiazole CAS No. 338978-83-9](/img/structure/B3128861.png)
4-Methyl-5-[(4-nitrophenyl)sulfanyl]-1,2,3-thiadiazole
Descripción general
Descripción
4-Methyl-5-[(4-nitrophenyl)sulfanyl]-1,2,3-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The compound also features a methyl group and a nitrophenylsulfanyl group attached to the thiadiazole ring. This unique structure imparts various chemical and biological properties to the compound, making it of interest in scientific research and industrial applications .
Métodos De Preparación
The synthesis of 4-Methyl-5-[(4-nitrophenyl)sulfanyl]-1,2,3-thiadiazole typically involves the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives . The reaction is carried out in absolute ethanol in the presence of triethylamine, which acts as a base to facilitate the reaction. The resulting product is then purified and characterized using various analytical techniques such as NMR, IR, and MS .
Análisis De Reacciones Químicas
4-Methyl-5-[(4-nitrophenyl)sulfanyl]-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenylsulfanyl group can be replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Methyl-5-[(4-nitrophenyl)sulfanyl]-1,2,3-thiadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-[(4-nitrophenyl)sulfanyl]-1,2,3-thiadiazole involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death. In cancer cells, the compound can induce apoptosis by activating specific signaling pathways and inhibiting the activity of proteins involved in cell proliferation .
Comparación Con Compuestos Similares
4-Methyl-5-[(4-nitrophenyl)sulfanyl]-1,2,3-thiadiazole can be compared with other thiadiazole derivatives, such as:
2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
2-Methyl-5-nitro-1,3,4-thiadiazole: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
5-Phenyl-1,3,4-thiadiazole-2-thiol: Studied for its antioxidant and anti-inflammatory activities.
The uniqueness of this compound lies in its specific structural features, such as the presence of both a methyl group and a nitrophenylsulfanyl group, which impart distinct chemical and biological properties to the compound .
Propiedades
IUPAC Name |
4-methyl-5-(4-nitrophenyl)sulfanylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S2/c1-6-9(16-11-10-6)15-8-4-2-7(3-5-8)12(13)14/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCMKBJOBUFKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B3128830.png)


![N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylthiourea](/img/structure/B3128848.png)

![N-[(dimethylamino)methylene]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B3128852.png)
![N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide](/img/structure/B3128853.png)

![4-Methyl-5-[(4-methylphenyl)sulfonyl]-1,2,3-thiadiazole](/img/structure/B3128864.png)
![N-(4-chlorophenyl)-2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)-1-hydrazinecarboxamide](/img/structure/B3128870.png)
